molecular formula C18H23BrClN5S B4614794 N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide

N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide

Cat. No. B4614794
M. Wt: 456.8 g/mol
InChI Key: JGPFPMMEIRWBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical compounds with complex structures, such as "N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide," often undergo extensive study to understand their synthesis, molecular structure, reactivity, and both physical and chemical properties. These studies contribute to the broader field of medicinal chemistry and materials science, providing insights into potential applications ranging from pharmaceuticals to advanced materials.

Synthesis Analysis

The synthesis of complex molecules typically involves multi-step reactions, starting from simpler precursors. For compounds similar to the one , the synthesis might involve nucleophilic substitution reactions, cyclization, and functional group transformations. Babu et al. (2015) discussed the synthesis of novel N-aryl piperazine derivatives, highlighting methodologies that could be relevant to the target compound (Babu, D. S., Srinivasulu, D., Kotakadi, V., 2015).

Scientific Research Applications

Molecular Interaction Studies

Research on compounds like SR141716; 1, which shares structural similarities with the chemical , focuses on their molecular interactions with cannabinoid receptors. These studies employ computational models to analyze the conformation and binding affinities of these compounds to CB1 cannabinoid receptors, offering insights into their potential as therapeutic agents or research tools for neurological studies (Shim et al., 2002).

Antimicrobial and Anticonvulsant Activities

Compounds incorporating the piperazine and pyrazole structures have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. These studies highlight the potential of such compounds in developing new treatments for infections and seizures, showcasing the broad therapeutic applications of these chemical frameworks (Aytemi̇r et al., 2004).

Synthesis of Novel Derivatives for Antimicrobial Activity

Research has extended to the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, exploring their structure-activity relationships. These studies aim to identify new antimicrobial agents by understanding how various substitutions on the piperazine ring influence biological activity, indicating the chemical's utility in drug development (Babu et al., 2015).

Exploration of Cannabinoid Receptor Antagonists

Further research into compounds like SR141716A investigates their role as cannabinoid receptor antagonists. Such studies provide critical information on the interaction between specific chemical structures and cannabinoid receptors, offering pathways to developing drugs that modulate these receptors for therapeutic purposes (Lan et al., 1999).

Development of Radiotracers for PET Studies

The synthesis of radiolabeled compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrates the application of similar chemical structures in developing positron emission tomography (PET) radiotracers. These compounds can be used to study CB1 cannabinoid receptors in the brain, contributing to our understanding of neurological functions and disorders (Katoch-Rouse et al., 2003).

properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrClN5S/c1-3-25-13(2)14(11-21-25)12-23-6-8-24(9-7-23)18(26)22-17-5-4-15(19)10-16(17)20/h4-5,10-11H,3,6-9,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPFPMMEIRWBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN2CCN(CC2)C(=S)NC3=C(C=C(C=C3)Br)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.